molecular formula C15H21NO3 B13502541 Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B13502541
M. Wt: 263.33 g/mol
InChI Key: RVKKGHFXGAZBST-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H21NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-3,3-dimethylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and solvents. The reaction conditions are optimized to ensure maximum yield and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Benzyl 4-oxo-3,3-dimethylpiperidine-1-carboxylate.

    Reduction: Benzyl 4-hydroxy-3,3-dimethylpiperidine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including piperidine derivatives with potential biological activity.

    Biological Research: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active piperidine compounds.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets in the body. The compound’s piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to receptors and modulate their activity.

Comparison with Similar Compounds

    Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the dimethyl groups on the piperidine ring.

    4-Hydroxy-3,3-dimethylpiperidine: Lacks the benzyl ester group.

    N-Benzylpiperidine: Lacks the hydroxy and carboxylate groups.

Uniqueness: Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is unique due to the presence of both the benzyl ester and the 4-hydroxy-3,3-dimethylpiperidine moiety. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-15(2)11-16(9-8-13(15)17)14(18)19-10-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3

InChI Key

RVKKGHFXGAZBST-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC1O)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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